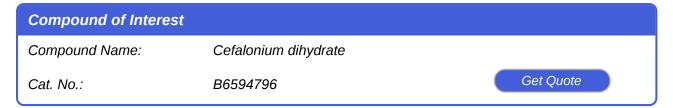




# "Cefalonium dihydrate" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Cefalonium Dihydrate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic.[1][2] It exhibits a broad spectrum of bactericidal activity against both Gram-positive and some Gram-negative bacteria. [2] The dihydrate form is utilized in veterinary medicine, particularly in intramammary infusions for treating and preventing bovine mastitis during the dry cow period.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a hallmark of  $\beta$ -lactam antibiotics.[3][4]

# **Chemical Identity and Structure**

The chemical identity of Cefalonium and its dihydrate form is well-established.

Table 1: Chemical Identifiers



Identifier	Cefalonium	Cefalonium Dihydrate	
CAS Number	5575-21-3[1][2][5][6][7]	1385046-35-4[5][8][9]	
Molecular Formula	C20H18N4O5S2[1][4][6][9]	C20H22N4O7S2[10]	
Molecular Weight	458.51 g/mol [4][6][9]	494.54 g/mol [9]	
IUPAC Name	(6R,7R)-3-[(4- carbamoylpyridin-1-ium-1- yl)methyl]-8-oxo-7-[(2- thiophen-2-ylacetyl)amino]-5- thia-1-azabicyclo[4.2.0]oct-2- ene-2-carboxylate[1]	(6R,7R)-3-[(4- carbamoylpyridin-1-ium-1- yl)methyl]-8-oxo-7-[(2- thiophen-2-ylacetyl)amino]-5- thia-1-azabicyclo[4.2.0]oct-2- ene-2-carboxylate;dihydrate[4]	
Synonyms	Cephalonium, Lilly 41071[1][6]	Cepravin Dry Cow Hydrate[7]	

#### **Chemical Structure:**

Cefalonium possesses the characteristic cephalosporin nucleus, which consists of a  $\beta$ -lactam ring fused to a dihydrothiazine ring.[3][4]

Table 2: Structural Representations

Representation	Value	
SMILES	c1cc(CC(=O)N[C@@H]2C(=O)N3C(=C(C[n+]4c cc(cc4)C(=O)N)CS[C@]23[H])C(=O) [O-])sc1.O.O[9]	
InChI Key	MJKBYXGLUCGDRX-LEVQAPRMSA-N[9]	
InChl	InChI=1S/C20H18N4O5S2.2H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;;/h1-7,15,19H,8-10H2, (H3-,21,22,25,26,28,29);2*1H2/t15-,19-;;/m1/s 1[9]	

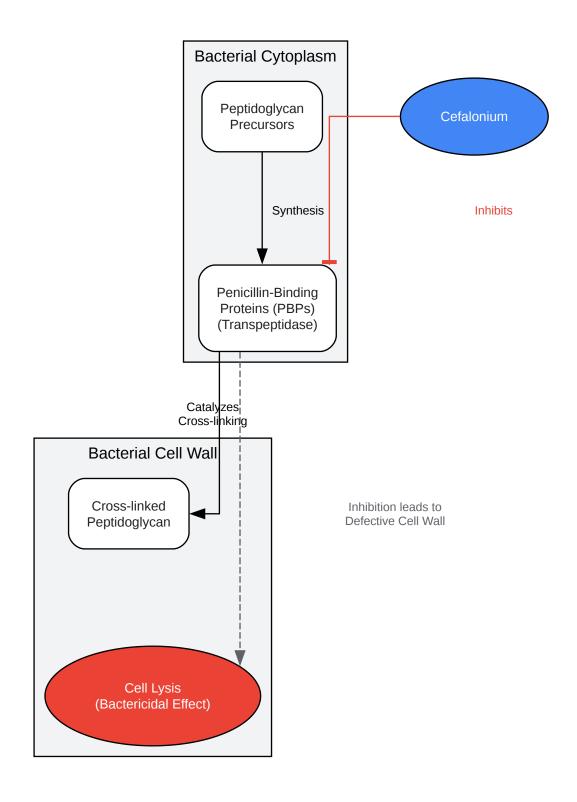


## **Mechanism of Action**

As a member of the  $\beta$ -lactam class of antibiotics, cefalonium exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][4] The structural integrity of bacteria depends on peptidoglycan, a polymer of alternating amino sugars cross-linked by peptide chains.[3] The final step in this cross-linking process is catalyzed by transpeptidase enzymes, also known as Penicillin-Binding Proteins (PBPs).[3]

Cefalonium and other cephalosporins covalently bind to the active site of these PBPs, inhibiting their enzymatic activity.[3] This inhibition prevents the formation of a stable peptidoglycan layer, leading to the formation of osmotically unstable bacterial forms that eventually lyse, resulting in cell death.[3]





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Caption: Mechanism of action of Cefalonium.

# **Quantitative Data**



Table 3: Physicochemical and Microbiological Data

Property	Value	Notes
Solubility in DMSO	25 mg/mL[6]	For Cefalonium (free base).
Solubility in DMSO:PBS (pH 7.2) (1:10)	0.09 mg/mL[6]	For Cefalonium (free base).
MIC90 vs. S. aureus	2 μg/mL[6]	Against pooled isolates from milk of cows with subclinical mastitis.
Purity	>98%[6][7]	

Table 4: Pharmacokinetic Data

Species	Dose	Route	Peak Serum Concentration (C <sub>max</sub> )	Time to Peak (T <sub>max</sub> )
Dog	10 mg/kg bw	Gavage	<0.03 to 0.33 μg/mL	2 hours[2]
Dog	50 mg/kg bw	Gavage	0.38 to 0.57 μg/mL	2 hours[2]
Dog	100 mg/kg bw	Gavage	0.30 to 1.76 μg/mL	4 hours[2]
Dog	1000 mg/kg bw	Gavage	1.63 to 2.86 μg/mL	8 hours[2]
Cow (dry)	250 mg/quarter	Intramammary	0.21 to 0.42 μg/mL	8 hours[2]
Cow (dry)	250 mg/quarter (radiolabelled)	Intramammary	0.268 μg equivalents/mL	36 hours[2]

# **Experimental Protocols**



# Determination of Cefalonium Residue in Milk by HPLC-MS/MS

This protocol details a validated method for the quantification of cefalonium in bovine milk.[11] [12][13][14]

#### A. Sample Preparation

- Accurately measure 1 g (or 5 g) of a milk sample into a centrifuge tube.[11][12]
- Add acetonitrile to deproteinize the sample.[11][13]
- Vortex and shake the mixture, then centrifuge to separate the supernatant.[12]
- Transfer the supernatant to a new tube.
- Dry the supernatant under a stream of nitrogen at approximately 37-40°C.[11][12][13]
- Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (e.g., 3:7 v/v).[11][13]
- Further purification may be performed using solid-phase extraction (e.g., HLB column).[12]
- Filter the final solution through a 0.22 μm membrane before analysis.[12]
- B. Chromatographic Conditions
- System: High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 column (e.g., Phenomenex Luna C18, 150 mm x 2.1 mm, 3.5 μm).[12]
- Mobile Phase: Gradient elution using 0.1% formic acid in water and acetonitrile.[11][12][13]
- Flow Rate: 0.25 mL/min.[12]
- Column Temperature: 35°C.[12]
- Injection Volume: 5.0 μL.[12]



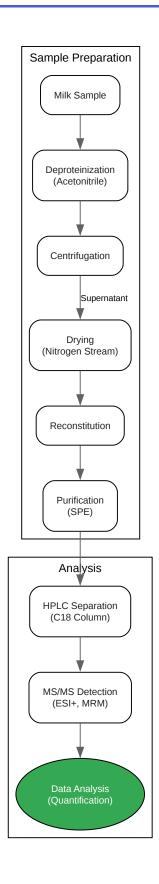
#### C. Mass Spectrometry Conditions

- System: Tandem Mass Spectrometer (MS/MS).
- Ionization Mode: Positive Electrospray Ionization (ESI+).[12]
- Scan Mode: Multiple Reaction Monitoring (MRM).[11][12][13]
- Quantitative Transition: m/z 459.4  $\rightarrow$  337.3.[12]

#### D. Quantification

- A matrix-matched calibration curve is used for quantification.[11]
- The method demonstrates good linearity in the concentration range of 2-200  $\mu$ g/L (r > 0.99). [11]
- Limit of Detection (LOD): 0.5 μg/kg.[11][12]
- Limit of Quantification (LOQ): 2 μg/kg.[11][12]
- Mean Recoveries: 78.5% to 89.08%.[11][12]
- Intra-day RSD: 1.5% to 10.41%.[11][12]
- Inter-day RSD: 2.9% to 8.97%.[11][12]





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Caption: Experimental workflow for Cefalonium analysis in milk.



### Conclusion

**Cefalonium dihydrate** is a first-generation cephalosporin with a well-defined chemical structure and a clear mechanism of action involving the inhibition of bacterial cell wall synthesis. The quantitative data available highlight its potency against key mastitis pathogens and provide insights into its pharmacokinetic profile. The detailed analytical protocol for its detection in milk demonstrates a robust and sensitive method for residue monitoring, which is crucial for its application in veterinary medicine. This guide provides core technical information essential for researchers and professionals working with this antibiotic.

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